5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate
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Overview
Description
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy and carbohydrazonoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The process may include:
Formation of Benzoyloxy Group: This step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions.
Introduction of Carbohydrazonoyl Group: This step may involve the reaction of hydrazine derivatives with an appropriate carbonyl compound.
Coupling Reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl acetate
- **5-(Benzoyloxy)-2-(2-(((1-BR-2-naphthyl)oxy)AC)carbohydrazonoyl)phenyl propionate
Properties
CAS No. |
765287-69-2 |
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Molecular Formula |
C33H23BrN2O6 |
Molecular Weight |
623.4 g/mol |
IUPAC Name |
[3-benzoyloxy-4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C33H23BrN2O6/c34-31-27-14-8-7-9-22(27)16-18-28(31)40-21-30(37)36-35-20-25-15-17-26(41-32(38)23-10-3-1-4-11-23)19-29(25)42-33(39)24-12-5-2-6-13-24/h1-20H,21H2,(H,36,37)/b35-20+ |
InChI Key |
VNKGKINTLYPUOU-JEPNHJGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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